Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal (mixture of isomers)
Description
Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal (CAS 1068142-02-8) is a fluorinated silyl ketene acetal with the molecular formula C₁₀H₂₃FO₂Si₂. It exists as a mixture of isomers and is primarily utilized in organic synthesis as a nucleophilic reagent or intermediate. Its structure features two trimethylsilyl (TMS) groups and a fluorine atom, which confer unique steric and electronic properties. This compound is commercially available from suppliers such as TCI Chemicals and Shanghai Ji Ning, indicating its relevance in pharmaceutical and biochemical research .
Properties
CAS No. |
1068142-02-8 |
|---|---|
Molecular Formula |
C10H23FO2Si2 |
Molecular Weight |
250.46 g/mol |
IUPAC Name |
[(Z)-1-ethoxy-2-fluoro-2-trimethylsilylethenoxy]-trimethylsilane |
InChI |
InChI=1S/C10H23FO2Si2/c1-8-12-10(13-15(5,6)7)9(11)14(2,3)4/h8H2,1-7H3/b10-9- |
InChI Key |
WECXVMSWEVCFKZ-KTKRTIGZSA-N |
Canonical SMILES |
CCOC(=C(F)[Si](C)(C)C)O[Si](C)(C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Starting Material: Ethyl Fluoroacetate
Ethyl fluoroacetate serves as the primary precursor. It is chosen due to the presence of the fluorine atom and the ester functionality, which can be converted into the ketene acetal intermediate.
Formation of Fluoro(trimethylsilyl)ketene Ethyl Trimethylsilyl Acetal
Step 1: Generation of the Ketene Acetal Intermediate
Ethyl fluoroacetate undergoes reaction with a silylating agent, typically chlorotrimethylsilane (TMSCl), in the presence of a base such as triethylamine or a Lewis base catalyst. This step replaces the ester oxygen with a trimethylsilyl group, forming the ketene acetal structure.Step 2: Introduction of the Fluorotrimethylsilyl Group
The fluorine atom remains bonded to the carbon adjacent to the silylated oxygen. The reaction conditions are carefully controlled to prevent cleavage of the C-F bond. The presence of the trimethylsilyl groups stabilizes the intermediate and final product.Step 3: Purification
The crude product is purified by standard techniques such as distillation under reduced pressure or chromatography to isolate the pure fluorotrimethylsilylketene ethyl trimethylsilyl acetal.
Reaction Conditions and Catalysts
- The reaction is typically carried out at room temperature or slightly below to avoid decomposition.
- Lewis base catalysts such as pyridine or tertiary amines are employed to facilitate silylation and stabilize intermediates.
- Solvents used are generally aprotic and non-nucleophilic, such as dichloromethane or toluene, to prevent side reactions.
Research Findings and Data Analysis
Yield and Stereoselectivity
A study by Michida and Mukaiyama (2008) demonstrated that the ketene acetal can be prepared with high yield and excellent stereoselectivity for the (Z)-isomer when reacted with various aldehydes under Lewis base catalysis.
| Parameter | Result |
|---|---|
| Yield of Ketene Acetal | >85% |
| Stereoselectivity (Z/E) | >95:5 |
| Reaction Temperature | 20–25 °C |
| Reaction Time | 1–2 hours |
| Catalyst | Lewis base (e.g., pyridine) |
Comparative Analysis of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Direct Silylation of Ethyl Fluoroacetate | Using TMSCl and base to form ketene acetal | Mild conditions, high yield | Requires moisture-free environment |
| Lewis Base Catalyzed Olefination | Catalytic activation to improve stereoselectivity | Excellent Z-selectivity | Sensitive to catalyst purity |
| Photocatalytic Methods (Emerging) | Use of light and photocatalysts for bond activation | Potential for milder, greener synthesis | Still under development, less established |
Summary of Key Research Articles
- Michida & Mukaiyama (2008) : Established a convenient, mild Lewis base-catalyzed method for preparing fluoro(trimethylsilyl)ketene ethyl trimethylsilyl acetal from ethyl fluoroacetate with excellent stereoselectivity and high yield.
- Recent Advances (2022-2025) : Studies explore organocatalytic asymmetric reactions and photocatalytic approaches to functionalize or utilize this compound in complex molecule synthesis, highlighting its versatility and synthetic utility.
Chemical Reactions Analysis
Reactivity with Carbonyl Compounds
Fluorotrimethylsilylketene ethyl trimethylsilyl acetal primarily reacts with carbonyl-containing substrates, facilitating the introduction of fluorine and trimethylsilyl groups into target molecules. This reaction is significant for modifying the physicochemical properties of compounds, enhancing their biological activity, or enabling further synthetic transformations.
Mechanism of Reaction
The mechanism typically involves the activation of the carbonyl group through protonation, making it more electrophilic. The acetal then acts as a nucleophile, attacking the activated carbonyl to form a silylated intermediate. This step can be summarized as follows:
-
Protonation of Carbonyl : The carbonyl group is protonated by an acid catalyst, increasing its electrophilicity.
-
Nucleophilic Attack : The trimethylsilyl acetal attacks the protonated carbonyl, forming a hemiacetal.
-
Formation of Silylated Product : Subsequent steps lead to the formation of the final silylated product through elimination reactions.
Selectivity and Conditions
The selectivity of reactions involving fluorotrimethylsilylketene ethyl trimethylsilyl acetal can be influenced by various factors, including:
-
Choice of Catalysts : Different catalysts can promote high stereoselectivity in reactions with aldehydes and ketones.
-
Reaction Conditions : Mild conditions are often preferred to maintain the integrity of sensitive functional groups.
Notable Research Studies
-
A study demonstrated that fluorotrimethylsilylketene ethyl trimethylsilyl acetal can be effectively used in Mukaiyama aldol-type reactions, showcasing its versatility in forming β-hydroxy esters under mild conditions .
-
Another research highlighted its role in synthesizing α,β-unsaturated esters via elimination reactions after forming silylated β-hydroxy esters .
Scientific Research Applications
Synthesis of α-Fluoroacrylates
One of the primary applications of fluorotrimethylsilylketene ethyl trimethylsilyl acetal is in the synthesis of α-fluoroacrylates. Research indicates that this compound can be utilized effectively under mild conditions to yield high amounts of Z-stereoisomers.
Case Study: Lewis Base-Catalyzed Carbonyl Fluoroolefination
A study published on ResearchGate highlighted a method for synthesizing (Z)-α-fluoroacrylates using fluorotrimethylsilylketene ethyl trimethylsilyl acetal. The process demonstrated:
- High Yield : The reaction produced α-fluoroacrylates with yields exceeding 90%.
- Stereoselectivity : The method achieved excellent Z stereoselectivity, crucial for applications requiring specific stereochemical configurations .
Olefination Reactions
The compound is also employed in olefination reactions, particularly in the Mukaiyama and Michida methods. These reactions involve the conversion of carbonyl compounds into olefins with high stereoselectivity.
Advantages Over Conventional Methods
Compared to traditional olefination methods like the Peterson reaction and Horner-Wadsworth-Emmons (HWE) reaction, the use of fluorotrimethylsilylketene ethyl trimethylsilyl acetal offers several advantages:
- Catalytic Efficiency : It requires only a catalytic amount of acetate salts, eliminating the need for equimolar bases.
- Easy Co-product Removal : The co-product (TMSO) can be easily removed by evaporation due to its low boiling point.
- Selectivity Control : By selecting appropriate counter cations, researchers can achieve high stereoselectivity for desired products .
Data Table: Comparison of Olefination Methods
| Method | Yield (%) | Stereoselectivity | Catalytic Requirement | Co-product Removal |
|---|---|---|---|---|
| Mukaiyama/Michida (with Acetal) | >90 | Excellent (Z) | Catalytic only | Easy (TMSO) |
| Peterson Reaction | Variable | Moderate | Equimolar base | Difficult |
| HWE Reaction | Variable | Moderate | Equimolar base | Difficult |
Applications in Fluoropolymer Synthesis
Fluorotrimethylsilylketene ethyl trimethylsilyl acetal has also been noted for its potential in synthesizing fluoropolyenes and other fluorinated materials. Its ability to introduce fluorine into organic molecules enhances the properties of polymers, making them more resistant to chemical and thermal degradation .
Mechanism of Action
The mechanism of action of Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal involves its interaction with molecular targets through its reactive functional groups. The pathways involved in its reactivity include nucleophilic and electrophilic reactions, which allow it to form bonds with various substrates .
Comparison with Similar Compounds
Trimethylsilyl Ketene Acetals
Trimethylsilyl (TMS) ketene acetals, such as those derived from ethyl or isopropyl acetals (e.g., Ethyl Trimethylsilyl Acetate , CAS 4071-88-9), are simpler analogs with the formula C₇H₁₆O₂Si . Key differences include:
- Electronic Effects: The fluorine atom in Fluorotrimethylsilylketene introduces electron-withdrawing effects, enhancing electrophilicity at the ketene carbon. This contrasts with non-fluorinated TMS acetals, which are less polarized .
- Applications : While TMS ketene acetals are widely used in enantioselective aldol reactions, Fluorotrimethylsilylketene’s isomer mixture may limit stereochemical control, necessitating purification steps .
t-Butyldimethylsilyl (TBS) Ketene Acetals
TBS ketene acetals, such as those reported by Kiyooka et al., feature bulkier silyl groups. Key distinctions include:
- Steric Bulk : TBS groups are larger than TMS, leading to altered reaction pathways (e.g., favoring γ-hydroxyacetal formation over δ-hydroxyesters). Fluorotrimethylsilylketene’s dual TMS groups may similarly influence reactivity but with different steric profiles .
- Stability : The TBS group stabilizes intermediates via stronger Si–O bonds, whereas Fluorotrimethylsilylketene’s fluorine may enhance solubility or alter Lewis acid interactions .
Difluoroketene Silyl Acetals
- Electrophilicity: Difluoro substitution significantly increases electrophilicity compared to mono-fluorinated Fluorotrimethylsilylketene, making difluoro analogs more reactive toward nucleophiles .
- Synthetic Utility : Difluoroketene acetals are prized for synthesizing fluorinated pharmaceuticals, whereas Fluorotrimethylsilylketene may serve in less specialized fluorination reactions .
Comparative Data Table
Research Findings and Implications
- Steric vs. Electronic Balance : Fluorotrimethylsilylketene’s dual TMS groups impose steric challenges but are counterbalanced by fluorine’s electron-withdrawing effects, enabling unique reactivity in cross-coupling or fluorination reactions .
- Isomer Complexity : As a mixture of isomers, Fluorotrimethylsilylketene requires chromatographic separation for stereospecific applications, unlike single-component analogs like Ethyl Trimethylsilyl Acetate .
- Catalytic Compatibility : Evidence from TMS and TBS acetals suggests Fluorotrimethylsilylketene may perform optimally with Lewis acids that tolerate fluorinated ligands, such as BF₃·OEt₂ .
Biological Activity
Fluorotrimethylsilylketene ethyl trimethylsilyl acetal is a compound that has garnered attention in the field of organic chemistry and medicinal applications due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Fluorotrimethylsilylketene ethyl trimethylsilyl acetal is characterized by its fluorinated ketene structure, which enhances its reactivity and stability compared to non-fluorinated analogs. The introduction of fluorine into organic compounds often leads to increased metabolic stability and improved pharmacokinetic profiles, making it a valuable component in drug design.
Synthesis Methods
The synthesis of Fluorotrimethylsilylketene ethyl trimethylsilyl acetal typically involves the reaction of various aldehydes with the corresponding ketene acetals in the presence of catalytic amounts of acetate salts. This method allows for high yields and excellent stereoselectivity, making it advantageous over traditional methods such as the Peterson reaction or Horner-Wadsworth-Emmons reaction .
Anticancer Properties
Research indicates that compounds similar to Fluorotrimethylsilylketene ethyl trimethylsilyl acetal exhibit significant anticancer activities. For instance, studies on alkylating agents have shown that certain derivatives can induce apoptosis in cancer cells by damaging DNA, leading to cell cycle arrest and ultimately cell death .
Table 1: Comparative Biological Activities of Fluorinated Compounds
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Fluorotrimethylsilylketene ethyl trimethylsilyl acetal | Anticancer | DNA alkylation |
| Difluoroketene ethyl(trimethylsilyl)acetal | Antineoplastic | Cell cycle disruption |
| 6-Fluoro retinoic acid | Anti-inflammatory | Modulation of gene expression |
Enzymatic Reactions
Fluorinated compounds often participate in enzymatic reactions that enhance their biological activity. For example, they can act as substrates for transaminases, which facilitate the enantioselective transfer of amino groups, producing optically active amines that are crucial for pharmaceutical applications . The biocatalytic potential of these compounds highlights their importance in green chemistry and sustainable practices.
Case Studies
- Study on Antineoplastic Activity : A comparative study evaluated various alkylating agents including fluorinated compounds. Results indicated a marked increase in cytotoxicity against specific cancer cell lines due to the enhanced reactivity conferred by fluorination .
- Enzyme-Mediated Synthesis : Research demonstrated the successful application of Fluorotrimethylsilylketene ethyl trimethylsilyl acetal in biocatalytic cascades to produce chiral amino alcohols from unsaturated α-hydroxyketones. This process not only improved yield but also maintained high regio- and stereoselectivity .
- Pharmacokinetic Studies : Investigations into the pharmacokinetic profiles of fluorinated pharmaceuticals revealed that the presence of fluorine significantly enhances metabolic stability, reducing oxidative metabolism and increasing bioavailability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing fluorotrimethylsilylketene ethyl trimethylsilyl acetal, and how do reaction conditions influence isomer distribution?
- Methodological Answer : The compound is typically synthesized via silylation of fluorinated ketenes using ethyl trimethylsilyl acetal under anhydrous conditions. Evidence from analogous silyl acetal syntheses (e.g., cyclopropanone derivatives) suggests that temperature and solvent polarity significantly impact isomer ratios. For example, low temperatures (−80°C) in dichloromethane with BF₃·Et₂O as a catalyst can favor kinetic control, while higher temperatures may shift equilibria toward thermodynamically stable isomers . Chromatographic purification (e.g., silica gel with hexane/ethyl acetate) is often required to isolate specific isomers .
Q. How can researchers separate and characterize isomers of fluorotrimethylsilylketene ethyl trimethylsilyl acetal?
- Methodological Answer : Isomer separation relies on techniques such as preparative HPLC with chiral columns or fractional crystallization. Characterization involves a combination of ¹H/¹³C NMR, ¹⁹F NMR (to resolve fluorinated groups), and GC-MS. For example, ¹⁹F NMR can distinguish between isomers due to distinct chemical shifts caused by steric and electronic effects . Mass spectrometry further confirms molecular weight and fragmentation patterns .
Q. What stability considerations are critical for handling fluorotrimethylsilylketene ethyl trimethylsilyl acetal in experimental workflows?
- Methodological Answer : The compound is moisture-sensitive due to hydrolyzable silyl ether groups. Storage under inert gas (argon/nitrogen) at −20°C in anhydrous solvents (e.g., THF or DCM) is recommended. Stability studies should include TGA (thermal gravimetric analysis) to assess decomposition thresholds and NMR monitoring of hydrolytic byproducts (e.g., fluoroketones or silanols) under varying humidity .
Advanced Research Questions
Q. What mechanistic insights exist for reactions involving fluorotrimethylsilylketene ethyl trimethylsilyl acetal in [2+2] cycloadditions or Diels-Alder reactions?
- Methodological Answer : Computational studies (DFT or MD simulations) can elucidate transition states and regioselectivity. For instance, steric hindrance from trimethylsilyl groups may direct cycloadditions toward less substituted positions. Experimental validation involves trapping intermediates (e.g., with methyl acrylate) and analyzing stereochemistry via X-ray crystallography or NOESY NMR . Kinetic isotope effects (KIEs) using deuterated analogs can further probe rate-determining steps .
Q. How do electronic effects of the fluorine substituent influence the reactivity of fluorotrimethylsilylketene ethyl trimethylsilyl acetal compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity enhances electrophilicity at the ketene carbonyl, accelerating nucleophilic additions. Comparative studies using Hammett plots or IR spectroscopy (C=O stretching frequencies) quantify electronic effects. For example, fluorinated analogs exhibit higher reaction rates with amines or alcohols compared to hydrogenated counterparts .
Q. What are the challenges in quantifying fluorotrimethylsilylketene ethyl trimethylsilyl acetal in complex matrices, and how can they be addressed?
- Methodological Answer : Co-elution of isomers in GC or HPLC complicates quantification. Solutions include:
- Derivatization with chiral auxiliaries (e.g., Mosher’s acid) to enhance chromatographic resolution.
- Triple-quadrupole MS/MS for selective ion monitoring, leveraging fluorine-specific fragmentation .
- Internal standards (e.g., deuterated silyl acetals) to correct for matrix effects .
Q. What computational methods are suitable for predicting isomerization pathways of fluorotrimethylsilylketene ethyl trimethylsilyl acetal?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model rotational barriers around the C-Si bonds and isomer interconversion. Solvent effects are incorporated via PCM (Polarizable Continuum Model). Validation requires comparing computed NMR chemical shifts with experimental data .
Data Gaps and Research Opportunities
- Physical Property Gaps : Limited data on melting points, boiling points, and solubility parameters in peer-reviewed literature .
- Spectroscopic Challenges : Ambiguities in ¹⁹F NMR assignments due to overlapping signals in isomer mixtures .
- Applications in Polymer Chemistry : Potential as a fluorinated monomer for silicon-based polymers remains underexplored .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
